molecular formula C31H62O2 B164358 Methyl triacontanoate CAS No. 629-83-4

Methyl triacontanoate

Cat. No. B164358
CAS RN: 629-83-4
M. Wt: 466.8 g/mol
InChI Key: BIRUBGLRQLAEFF-UHFFFAOYSA-N
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Description

Methyl triacontanoate, also known as C30:0 Methyl ester or Methyl melissate, is a synthetic compound with the empirical formula C31H62O2 . It is a type of very-long-chain fatty acid (VLCFA) that is found in both plants and animals . VLCFAs are crucial biological lipids that are implicated in several diseases . They are found in small amounts in most animal tissues and are especially abundant in the brain, skin, testis, and some glands .


Synthesis Analysis

Methyl triacontanoate can be synthesized by the transesterification of triacontanol, a primary alcohol with thirty carbons, with methanol in the presence of a catalyst such as sulfuric acid or sodium hydroxide.


Molecular Structure Analysis

The molecular structure of Methyl triacontanoate consists of 31 carbon atoms, 62 hydrogen atoms, and 2 oxygen atoms . The InChI representation of its structure is InChI=1S/C31H62O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h3-30H2,1-2H3 .


Physical And Chemical Properties Analysis

Methyl triacontanoate is a solid at room temperature . It has a molecular weight of 466.82 . It is soluble in chloroform and methylene chloride . The compound’s density, boiling point, and other thermophysical properties have been critically evaluated .

Scientific Research Applications

Plant Growth Regulation

Methyl triacontanoate plays a significant role in plant growth regulation. Studies have shown that triacontanol, a component of methyl triacontanoate, regulates several physiological and biochemical processes in plants. It can increase crop yield and influence carbohydrate metabolism, making it a promising growth stimulator in agriculture (Ries & Stutte, 1985), (Naeem et al., 2012).

Synthesis for Agricultural Use

Methyl triacontanoate is synthesized for its application as a plant growth stimulator. A novel method of synthesis involves crossed Kolbe coupling, indicating its importance in agricultural chemistry (Kida et al., 1995).

Inhibition of Feeding Activity in Insects

In addition to its growth-stimulating properties, triacontanol from methyl triacontanoate exhibits significant inhibition of feeding activity in certain insects, such as Spilosoma obliqua and Spodoptera litura (Pande et al., 1995).

Epitaxial Growth in Crystal Formation

Methyl triacontanoate has been studied for its properties in crystal formation, specifically in the deposition on the cleavage face of KCl crystals. This research has implications for understanding molecular arrangements in crystals and materials science (Ueda, 1986).

Micropropagation Enhancement

It also plays a role in the micropropagation of certain plant species. For example, triacontanol, derived from methyl triacontanoate, enhances shoot growth and chlorophyll content in plants like Capsicum frutescens and Decalepis hamiltonii (Obul Reddy et al., 2002).

properties

IUPAC Name

methyl triacontanoate
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InChI

InChI=1S/C31H62O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31(32)33-2/h3-30H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIRUBGLRQLAEFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C31H62O2
Source PubChem
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DSSTOX Substance ID

DTXSID30212078
Record name Methyl triacontanate
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Molecular Weight

466.8 g/mol
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Physical Description

Beige powder; [Sigma-Aldrich MSDS]
Record name Methyl triacontanate
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Product Name

Methyl triacontanoate

CAS RN

629-83-4
Record name Methyl triacontanoate
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Record name Methyl triacontanate
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Record name Methyl triacontanate
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Citations

For This Compound
107
Citations
Y Ueda - Bulletin of the Chemical Society of Japan, 1986 - journal.csj.jp
… In this work, the epitaxial overgrowth of methyl triacontanoate (MT) film evaporated on the potassium chloride (001) surface was studied by using an electron micrograph and electron …
Number of citations: 10 www.journal.csj.jp
AP Tulloch - Phytochemistry, 1987 - Elsevier
… In both waxes methyl triacontanoate is the major component followed by methyl dotriacontanoate. Methyl esters have not, apparently, been previously observed as components of …
Number of citations: 54 www.sciencedirect.com
MA Abbasi, VU Ahmad, M Zubair… - Natural Product …, 2005 - Taylor & Francis
… glycoside, 1-ethyl brachiose-3′-acetate (1) along with four known compounds ketochaulmoogric acid (2), nonaeicosanol (3), triacontyl palmitate (4) and methyl triacontanoate (5). The …
Number of citations: 13 www.tandfonline.com
Y Ueda - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
… The crystal morphology, however, was different from that of paraffin, although methyl triacontanoate molecules were oriented parallel to the substrate surface. It seems that the epitaxial …
Number of citations: 15 www.journal.csj.jp
MM Gupta, RN Lal, YN Shukla - Phytochemistry, 1981 - Elsevier
… Methyl triacontanoate. … Compound A, therefore, is identified as methyl triacontanoate … Hydrolysis of methyl triacontanoate. Compound A (5 mg) was …
Number of citations: 28 www.sciencedirect.com
Y Kida, H Okamura, H Maekawa… - Journal of Japan Oil …, 1995 - jstage.jst.go.jp
… methyl triacontanoate … drogen icosanoato (2) and lauric acid (3) as the key step, followed by reduction of the resulting methyl triacontanoate … Reduction of methyl triacontanoate …
Number of citations: 1 www.jstage.jst.go.jp
KR Seddon, YZ Yousif - Transition Metal Chemistry, 1986 - Springer
… with Raney nickel in ethanol to yield methyl triacontanoate. The Clemensen reduction has independently … Methyl triacontanoate was then reduced with lithium tetrahydroaluminate(III) in …
Number of citations: 14 link.springer.com
CT White, E Ritchie, WC Taylor, STK Vautin - Australian Journal of …, 1961 - Citeseer
… After repeated recrystallization from light petroleum, methyl triacontanoate, mp 69-70 OC (1.2 g), … The ether extract also yielded methyl triacontanoate (0.8 g) and sitosterol (10 g). The …
Number of citations: 4 citeseerx.ist.psu.edu
ZW Liu, XY Wei, ZM Zong, JN Li, JQ Xue… - Energy & …, 2010 - ACS Publications
Organic matter in coals consists of numerous organic species (OSs). Understanding molecular composition of the OSs is both important and challenging work for efficient use of coals. …
Number of citations: 36 pubs.acs.org
A Gupta, MC Sharma - International Journal of Pharmacognosy and …, 2015
Number of citations: 5

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